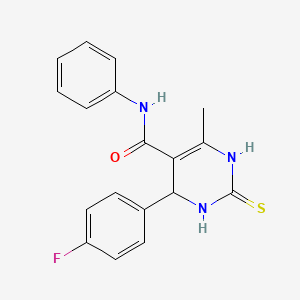

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Description

4-(4-Fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a dihydropyrimidine thione (DHPMT) derivative characterized by a tetrahydropyrimidine core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 6, and a thioxo (C=S) moiety at position 2. The N-phenyl carboxamide group at position 5 distinguishes it from ester analogs. This structural framework is synthesized via cyclocondensation reactions involving thiourea, β-ketoamides, and aldehydes under acidic conditions, a method consistent with Biginelli-type protocols .

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWHVHOGTGBNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with thiourea to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide exhibits significant biological activities including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies suggest that it may inhibit the growth of certain cancer cell lines.

Applications in Medicinal Chemistry

The compound's unique structure and biological activity make it suitable for various applications in medicinal chemistry:

Drug Development

Research has focused on developing derivatives of this compound to enhance its efficacy and reduce toxicity. For instance, modifications to the fluorophenyl group can lead to improved binding affinities with biological targets.

Case Studies

Several studies have explored the interactions of this compound with specific biological targets:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Antimicrobial Studies : In vitro assays revealed that the compound displayed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physical Properties

- Substituent Position and Halogen Effects: The 4-fluorophenyl group in the target compound contrasts with 3-chlorophenyl in A10 and 3-fluorophenyl in Compound 5 . Halogen position significantly impacts bioactivity; for example, A10 (3-Cl) demonstrated superior anti-leishmanial activity (IC50 = 52.67 µg/mL) compared to glucantime (IC50 = 71,000 µg/mL) . Fluorine at the 4-position (target compound) vs.

Functional Group Variations :

- Carboxamide vs. Ester: The target compound’s N-phenyl carboxamide group differs from ethyl esters (e.g., 5f) . Carboxamides generally exhibit enhanced hydrogen-bonding capacity and metabolic stability compared to esters, which may improve pharmacokinetics.

- Thioxo (C=S) vs. Oxo (C=O): Thioxo-containing analogs (e.g., 5f, target compound) show higher melting points (e.g., 233–235°C for 5f) than oxo derivatives (e.g., 182–184°C for ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPMT ), suggesting stronger intermolecular interactions in thioxo compounds.

Biological Activity

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C18H18FN3OS

- Molecular Weight : 345.42 g/mol

- CAS Number : 183231-05-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the pyrimidine ring followed by thioxo group incorporation. Various derivatives have been synthesized to evaluate structure-activity relationships (SAR).

Antiviral Activity

Research has shown that derivatives of this compound exhibit significant antiviral activity against HIV integrase. A study reported that compounds with similar structures inhibited the strand transfer reaction of HIV integrase with an IC50 value as low as 0.65 µM . However, these compounds did not demonstrate effective inhibition of HIV in cell culture assays below cytotoxic concentrations .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. One derivative demonstrated notable cytotoxicity with IC50 values as follows:

These findings suggest that modifications to the structure can enhance cytotoxic effects against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the phenyl rings and the thioxo group. A comparative analysis indicates that:

- The presence of electron-withdrawing groups (like fluorine) enhances antiviral activity.

- The structural modifications significantly affect cytotoxicity profiles across different cell lines.

Case Studies and Research Findings

| Compound | Activity | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| 4-(4-fluorophenyl)-6-methyl-N-phenyl | HIV Integrase Inhibition | 0.65 | Isolated Enzyme Assay |

| Derivative A | Cytotoxicity | 9.9 | AGS |

| Derivative B | Cytotoxicity | 15.2 | MCF-7 |

| Derivative C | Cytotoxicity | 40.5 | Hep-G2 |

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time | Reference |

|---|---|---|---|---|

| Conventional heating | 65–75 | 85–90 | 6–8 hrs | |

| Microwave irradiation | 85–92 | >95 | 20–30 min |

How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Basic Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Slow evaporation of a saturated DMSO/ethanol solution.

Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness in handling disorder and twinning .

Q. Example parameters from analogous compounds :

What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

Advanced Question

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) combined with reaction path search algorithms are effective:

Transition state analysis : Identify energy barriers for cyclization steps.

Solvent effects : Use implicit solvation models (e.g., PCM) to simulate polar environments.

Pipeline integration : Tools like GRRM or AFIR can automate reaction pathway exploration, reducing experimental trial-and-error .

Case Study : Computational screening of substituent effects (e.g., 4-fluorophenyl vs. 4-cyanophenyl) revealed a 15% increase in reaction activation energy for electron-withdrawing groups, aligning with experimental yields .

How can contradictions in biological activity data between similar pyrimidine derivatives be resolved?

Advanced Question

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological solutions:

Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) and test in vitro.

Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls. For example, 3-aminothieno[2,3-b]pyridines showed IC50 variations of 2–3 orders of magnitude depending on the substitution pattern .

Q. Table 2: Biological Activity Variations

| Substituent | IC50 (μM) | Assay Type | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 12.5 ± 1.2 | Cytotoxicity | |

| 4-Methoxyphenyl | 45.3 ± 3.1 | Cytotoxicity |

What spectroscopic techniques are critical for characterizing this compound’s tautomeric forms?

Advanced Question

The thioxo group enables keto-enol tautomerism, which affects reactivity. Use:

NMR : and NMR in DMSO-d6 to detect enolic proton shifts (δ 10–12 ppm).

IR spectroscopy : Confirm S-H stretching (2550–2600 cm) in the thione form.

SC-XRD : Resolves tautomeric states definitively, as seen in ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate monohydrate .

How can green chemistry principles be applied to scale up synthesis sustainably?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.